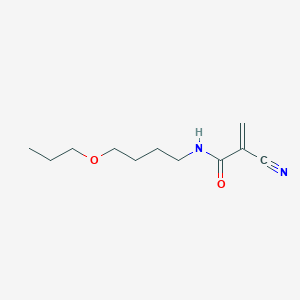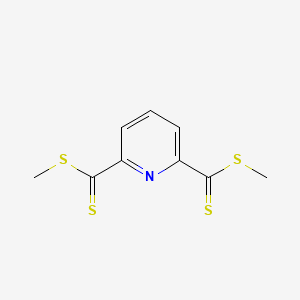
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a methyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-1-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to different functional derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, sulfonyl derivatives, and coupled products with extended aromatic systems.
Applications De Recherche Scientifique
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: The compound is explored for its use as a fungicide or herbicide due to its stability and bioactivity.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the fluorine and methanesulfonyl groups enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Known for its use in nucleophilic aromatic substitution reactions.
2-(3-Fluoro-5-methanesulfonylphenoxy)ethyl(propyl)amine: Investigated for its potential in treating motor and psychiatric complications in Parkinson’s disease.
1-(3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea: A potent and selective inhibitor of Polo-like kinase 4 (PLK4).
Uniqueness
3-Fluoro-5-(methanesulfonyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of fluorine and methanesulfonyl groups enhances its stability, reactivity, and potential for diverse applications.
Propriétés
Numéro CAS |
214540-58-6 |
|---|---|
Formule moléculaire |
C4H6FN3O2S |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
3-fluoro-1-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C4H6FN3O2S/c1-8-4(11(2,9)10)6-3(5)7-8/h1-2H3 |
Clé InChI |
VXZPQRKHVLXNTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
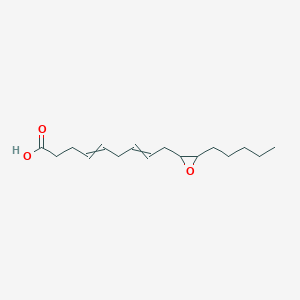
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
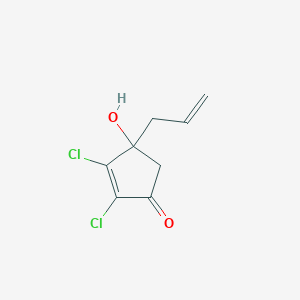
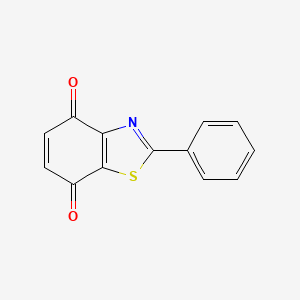
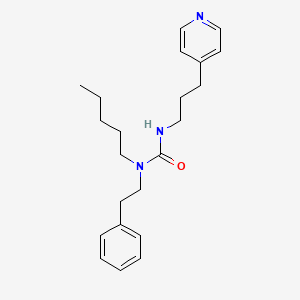
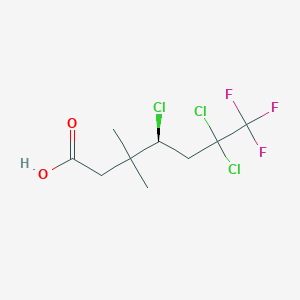
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
